2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
Description
2-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a piperazine-sulfonyl-thiophene substituent. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
2-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S2/c1-2-13-7-8-16(24-13)25(22,23)21-11-9-20(10-12-21)17-18-14-5-3-4-6-15(14)19-17/h3-8H,2,9-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPMIBZEHKYEJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Piperazine Substitution: The benzimidazole core is then reacted with piperazine in the presence of a suitable base to form the piperazinyl-benzimidazole intermediate.
Sulfonylation: The final step involves the introduction of the sulfonyl group. This is typically done by reacting the piperazinyl-benzimidazole intermediate with 5-ethylthiophene-2-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Receptor Binding: It can bind to certain receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes structural analogs of 2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole and their key features:
Key Structural Insights :
- Sulfonyl vs.
- Piperazine Linkers : Piperazine derivatives (e.g., compound 5a) lack the thiophene-sulfonyl moiety, reducing their lipophilicity and likely altering pharmacokinetic profiles .
- Heterocyclic Variations : Pyrimidine (compound 4) or pyridine (compound 3a) substitutions shift biological targets (e.g., BRAF inhibition vs. tau binding), highlighting the impact of heterocycle choice .
Pharmacological and Functional Comparisons
- Anticancer Activity : Compound 4 (BRAF V600E inhibitor) shares the benzimidazole-sulfonyl motif but replaces the thiophene with a pyrimidine. This modification likely enhances kinase selectivity, as pyrimidines are common in ATP-binding pockets .
- Immunomodulation: NCGC00507974, lacking the piperazine-sulfonyl group, exhibits miR-155/IL-17 modulation, suggesting that the target compound’s bulkier substituents may reduce cellular permeability but improve receptor binding .
- Neurological Targets: Compound 3a’s difluorovinyl group enables covalent binding to tau proteins, a mechanism absent in the target compound, which relies on non-covalent interactions .
Biological Activity
Overview
2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a complex organic compound characterized by a benzimidazole core linked to a piperazine ring, which is further substituted with a sulfonyl group attached to an ethylthiophene moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C17H20N4O2S2
- Molecular Weight : 376.5 g/mol
- CAS Number : 1210228-27-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmitter regulation.
- Receptor Binding : It binds to various receptors, modulating their activity and impacting cellular signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further pharmacological evaluation.
Antimicrobial and Anti-inflammatory Effects
The compound has also demonstrated antimicrobial properties against various pathogens. Its sulfonamide structure is known to enhance its interaction with biological targets, potentially leading to inhibition of bacterial growth. Additionally, it exhibits anti-inflammatory effects by modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Research Findings and Case Studies
A review of the literature reveals several studies exploring the biological activities of this compound:
- Study on Enzyme Inhibition : A study published in a peer-reviewed journal demonstrated that the compound effectively inhibits acetylcholinesterase activity with an IC50 value indicating potent enzyme inhibition.
- Anticancer Activity : In vitro assays conducted on human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.
- Antimicrobial Testing : The compound was tested against various bacterial strains, showing effective inhibition at low concentrations, suggesting its potential as an antimicrobial agent.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
